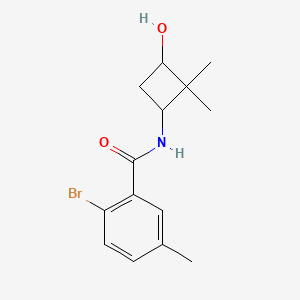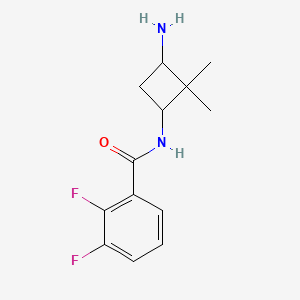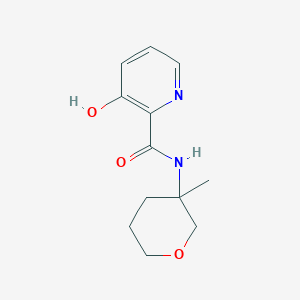![molecular formula C12H20N4O B6644556 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)
3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol, also known as MPMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent and selective inhibitor of protein kinase C (PKC) and has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.
作用機序
The mechanism of action of 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol is primarily based on its ability to inhibit PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, this compound can disrupt the signaling pathways that are involved in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular disorders.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes, this compound has been found to improve insulin sensitivity and reduce blood glucose levels by activating the AMP-activated protein kinase (AMPK) pathway. In cardiovascular disorders, this compound has been found to reduce oxidative stress and inflammation in the heart, thereby improving cardiac function.
実験室実験の利点と制限
One of the major advantages of 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol for lab experiments is its potency and selectivity towards PKC. This allows researchers to study the specific role of PKC in various cellular processes and diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol research. One of the areas of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of research is the investigation of the role of PKC in various diseases, including cancer, diabetes, and cardiovascular disorders. Furthermore, the development of novel drug delivery systems for this compound can potentially overcome its solubility issues and improve its efficacy in vivo.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases. The synthesis of this compound involves a multistep process, and its mechanism of action is primarily based on its ability to inhibit PKC. This compound has been found to have a wide range of biochemical and physiological effects, and its potency and selectivity towards PKC make it an attractive candidate for lab experiments. However, its low solubility in aqueous solutions is a limitation that needs to be addressed. There are several future directions for this compound research, including the development of more potent and selective PKC inhibitors and the investigation of the role of PKC in various diseases.
合成法
The synthesis of 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol involves a multistep process starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrimidine ring, which is achieved by a condensation reaction between 6-methyl-2-(methylamino)pyrimidin-4-amine and 4-piperidone. The resulting intermediate is then subjected to further chemical transformations to yield the final product.
科学的研究の応用
3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where this compound has been found to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. In addition, this compound has been shown to have beneficial effects in diabetes by improving insulin sensitivity and reducing blood glucose levels. Furthermore, this compound has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
特性
IUPAC Name |
3-methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-8-7-16(5-4-10(8)17)11-6-9(2)14-12(13-3)15-11/h6,8,10,17H,4-5,7H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNDFUHBNCXRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C2=NC(=NC(=C2)C)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B6644482.png)

![2,2-difluoro-N'-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)propane-1,3-diamine](/img/structure/B6644495.png)
![2-Ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid](/img/structure/B6644522.png)
![5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6644531.png)


![2-Fluoro-6-[[1-(2-hydroxyethyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B6644568.png)

![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
![3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
![(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B6644599.png)
![1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)
